![molecular formula C10H21NO2 B12629153 Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
Ethyl 3-[(pentan-2-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(pentan-2-yl)amino]propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to an ethyl group and an amino group substituted with a pentan-2-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(pentan-2-yl)amino]propanoate typically involves the esterification of 3-[(pentan-2-yl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous mixing of 3-[(pentan-2-yl)amino]propanoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(pentan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-[(pentan-2-yl)amino]propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products
Hydrolysis: 3-[(pentan-2-yl)amino]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(pentan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[(pentan-2-yl)amino]propanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(pentan-3-yl)amino]propanoate
- Ethyl 3-[(pentan-4-yl)amino]propanoate
- Ethyl 3-[(pentan-5-yl)amino]propanoate
Uniqueness
Ethyl 3-[(pentan-2-yl)amino]propanoate is unique due to the specific positioning of the pentan-2-yl group, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 3-(pentan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-9(3)11-8-7-10(12)13-5-2/h9,11H,4-8H2,1-3H3 |
InChI Key |
HPAXKLZTIAJTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




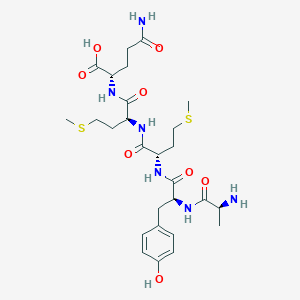
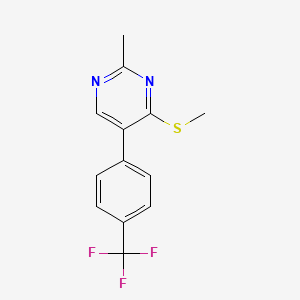
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
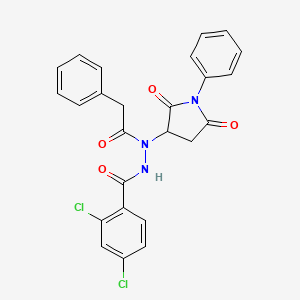
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
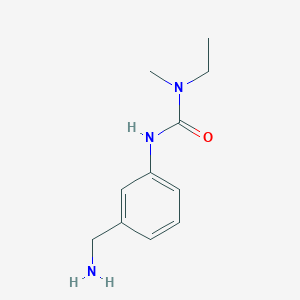
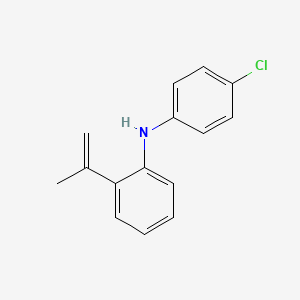
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
